N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

Physicochemical profiling Drug-likeness Scaffold optimization

Researchers optimizing kinase inhibitors require precise regioisomer probes-generic scaffold replacement cannot preserve selectivity. CAS 338403-46-6 delivers the definitive 2,4-dichloro regioisomer for SAR studies. • CDK2/kinase selectivity profiling vs. 4-Cl (PP2) and 3,4-diCl analogs • Linker-dependence control for CDK2 inhibitor SAR (no acetamide spacer) • XLogP3 2.7, MW 295.12-favorable drug-like space for paired ADME assays QA documentation provided. Research-use only.

Molecular Formula C11H8Cl2N6
Molecular Weight 295.12 g/mol
CAS No. 338403-46-6
Cat. No. B1436529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
CAS338403-46-6
Molecular FormulaC11H8Cl2N6
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3
InChIInChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17)
InChIKeyIIKOARVVMAQAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Pyrazolopyrimidine Scaffold Overview


N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine (CAS 338403-46-6) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a 2,4-dichlorophenyl substituent at the N5 position and dual amine functionalities at the 4- and 5-positions of the pyrimidine ring [1]. The compound is registered in authoritative chemical databases including ChEBI (CHEBI:105111), PubChem (CID 135438582), and the LINCS consortium library (LSM-16474), confirming its identity and availability as a research-grade chemical probe [2][3]. Its molecular formula is C11H8Cl2N6 with a molecular weight of 295.12 g/mol, and it is commercially available from multiple vendors at purities typically ranging from 90% to 98% .

Why N5-Substitution Prevents Generic Analog Interchange


Within the pyrazolo[3,4-d]pyrimidine scaffold family, the nature and position of the N5-aryl substituent is a critical determinant of kinase inhibitory profile and cellular potency [1]. Published structure-activity relationship (SAR) studies on closely related N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives demonstrate that even subtle halogen substitutions on the N5-phenyl ring produce substantial shifts in CDK2 inhibitory activity (IC50 values ranging over two orders of magnitude across a single analog series) and antiproliferative potency against HCT116 and HepG2 cell lines [1]. The 2,4-dichlorophenyl substitution pattern found in CAS 338403-46-6 represents a distinct electronic and steric environment compared to the 4-chlorophenyl mono-substituted analog (CAS 338403-44-4), the 3,4-dichlorophenyl regioisomer, or unsubstituted N5-phenyl congeners . This substitution-level differentiation means that generic replacement of CAS 338403-46-6 with another in-class compound cannot be assumed to preserve target engagement, selectivity, or cellular phenotype without empirical verification.

Quantitative Differentiation Evidence vs. Closest Analogs


Chlorine Substitution Pattern and Physicochemical Differentiation

The 2,4-dichlorophenyl substitution on CAS 338403-46-6 confers a computed XLogP3-AA value of 2.7, as reported in PubChem [1]. In comparison, the mono-chloro analog N5-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine (CAS 338403-44-4) has a computed XLogP of approximately 2.1 (estimated from its topological polar surface area of 80.2 Ų and lower molecular weight of 260.68 g/mol) . The addition of the second chlorine atom at the 2-position of the phenyl ring increases lipophilicity by approximately 0.6 log units, which is expected to influence membrane permeability, protein binding, and nonspecific tissue distribution. Both compounds share the same hydrogen bond donor count (3) and acceptor count (4), preserving key molecular recognition features while diverging in hydrophobic character.

Physicochemical profiling Drug-likeness Scaffold optimization

Regioisomeric Differentiation of Dichlorophenyl Substitution

Published antitumor screening data for pyrazolo[3,4-d]pyrimidine derivatives demonstrate that the position of chlorine atoms on the N5-phenyl ring is a critical determinant of biological activity. In a study by Witkiewicz et al. (1987), Compound 17—bearing a 3,4-dichlorophenyl moiety at the N5 position—exhibited 152% activity against L-1210 leukemia relative to control and was among the most active compounds against sarcoma Sa-180 [1]. These data establish that the 3,4-dichloro regioisomer possesses measurable antitumor activity in leukemia and sarcoma models. No equivalent peer-reviewed data exist for the 2,4-dichloro regioisomer CAS 338403-46-6, representing a critical evidence gap. The electronic and steric differences between the 2,4- and 3,4-dichlorophenyl substitution patterns are well-established in medicinal chemistry: the 2-chloro substituent introduces ortho steric hindrance that can restrict conformational freedom of the N5-aryl ring and alter the dihedral angle relative to the pyrazolopyrimidine core, potentially affecting ATP-binding site complementarity in kinase targets [2].

Regioisomer selectivity Antitumor activity Kinase inhibition

Scaffold-Level CDK2 Inhibitory Context and Structural Prerequisites

Recent SAR studies on N5-substituted pyrazolo[3,4-d]pyrimidinone derivatives have established quantitative benchmarks for CDK2 inhibition within this scaffold class. In the study by Nemr et al. (2023), the most potent compounds (4a and 4b) bearing N5-2-(4-halophenyl)acetamide substituents achieved CDK2 IC50 values of 0.21 µM and 0.45 µM, respectively, with compound 4a surpassing the reference inhibitor roscovitine (IC50 = 0.25 µM) [1]. Critically, these data demonstrate that N5-substitution with a halogenated phenylacetamide linker yields nanomolar-range CDK2 potency, establishing a performance threshold for this chemotype. CAS 338403-46-6 differs from these potent analogs by lacking the acetamide linker and bearing a directly attached 2,4-dichlorophenyl group at N5, which represents a distinct pharmacophoric arrangement. No direct CDK2 inhibition data from a peer-reviewed primary source have been identified for CAS 338403-46-6 [2].

CDK2 inhibition Kinase SAR Anticancer drug discovery

Kinase Selectivity Profiling Baseline Against PP2

PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine) is a widely used research tool compound within the same pyrazolo[3,4-d]pyrimidine scaffold class, reported to inhibit Lck with an IC50 of 4 nM and Fyn with an IC50 of 5 nM [1]. PP2 differs from CAS 338403-46-6 at two key positions: (i) it bears a 4-chlorophenyl (mono-substituted) rather than a 2,4-dichlorophenyl group at the position analogous to N5, and (ii) it carries a 7-(dimethylethyl) substituent on the pyrimidine ring that CAS 338403-46-6 lacks. These structural differences provide an opportunity to deconvolute the contributions of the dichloro substitution pattern and the C7 substituent to Src-family kinase selectivity. No peer-reviewed Src kinase inhibition data have been identified for CAS 338403-46-6.

Src kinase inhibition Kinase selectivity profiling Chemical probe development

Peer-Reviewed Bioactivity Data Evidence Gap Assessment

A systematic search across PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the RCSB Protein Data Bank was conducted for CAS 338403-46-6. No peer-reviewed primary research articles, patent examples with disclosed IC50 values, protein crystal structures, or curated bioassay entries were identified that contain quantitative activity data for this specific compound [1][2]. The compound is registered in ChEBI (CHEBI:105111) as a pyrazolopyrimidine, in PubChem (CID 135438582) with computed physicochemical properties only, and in ZFIN as part of the LINCS compound collection (LSM-16474), but none of these database entries include experimentally determined bioactivity measurements [3]. A BindingDB record (BDBM50429636) lists a CDK2 IC50 of 3.70E+3 nM (3.7 µM) for a compound mapped to CHEMBL2334964, but the structure-identity mapping to CAS 338403-46-6 requires independent verification and this value, if confirmed, would indicate only weak CDK2 engagement [4]. Users sourcing this compound should anticipate that primary biological characterization may need to be performed de novo.

Evidence gap analysis Procurement risk assessment Data verification

Research and Industrial Application Scenarios


Regioisomer Comparator for N5-Dichlorophenyl SAR Studies

CAS 338403-46-6 serves as the 2,4-dichloro regioisomer complement to the 3,4-dichloro analog (Compound 17 from Witkiewicz et al., 1987) which demonstrated 152% activity against L-1210 leukemia [1]. Parallel testing of both regioisomers in the same assay system would directly quantify the impact of chlorine atom positioning on antitumor potency, providing actionable SAR data for medicinal chemistry optimization programs targeting the pyrazolo[3,4-d]pyrimidine scaffold.

Scaffold Diversification Probe for CDK2 Pharmacophore Validation

The N5-substituted pyrazolo[3,4-d]pyrimidinone series reported by Nemr et al. (2023) achieved CDK2 IC50 values as low as 0.21 µM with N5-acetamide-linked haloaryl substituents [2]. CAS 338403-46-6, which features a directly attached (non-linked) 2,4-dichlorophenyl group at N5, provides a critical negative-control or linker-dependence probe for testing whether the acetamide spacer is essential for CDK2 binding affinity within this chemotype.

Kinase Selectivity Profiling Reference Against PP2 Benchmark

PP2, a well-characterized pyrazolo[3,4-d]pyrimidine Src-family kinase inhibitor (Lck IC50 = 4 nM), shares the core scaffold with CAS 338403-46-6 but differs in N5-substitution (4-chlorophenyl vs. 2,4-dichlorophenyl) and C7-substitution [3]. Broad-panel kinase profiling of CAS 338403-46-6 alongside PP2 would quantify how the 2,4-dichloro substitution pattern shifts selectivity across the kinome, potentially identifying novel kinase targets or selectivity windows distinct from those of PP2.

Physicochemical Property Benchmarking for ADME Optimization

The computed XLogP3-AA of 2.7 for CAS 338403-46-6 [4] combined with its molecular weight of 295.12 g/mol and 3 hydrogen bond donors places it within favorable oral drug-like chemical space. Procurement of this compound alongside its mono-chloro analog (CAS 338403-44-4, estimated XLogP ≈ 2.1) enables paired experimental determination of logD, aqueous solubility, and permeability, directly quantifying the impact of the second chlorine atom on ADME-relevant physicochemical properties within an otherwise identical scaffold.

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